molecular formula C14H17FN6OS B7160626 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B7160626
M. Wt: 336.39 g/mol
InChI Key: WCTLPABILYNIQI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a fluoropyridine moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6OS/c1-2-12-18-19-13(23-12)17-14(22)21-7-5-20(6-8-21)11-4-3-10(15)9-16-11/h3-4,9H,2,5-8H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTLPABILYNIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoropyridine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the pyridine ring.

    Coupling with Piperazine: The final step involves coupling the thiadiazole and fluoropyridine intermediates with piperazine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and fluoropyridine moieties can enhance binding affinity and specificity, while the piperazine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-bromopyridin-2-yl)piperazine-1-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyridine ring (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity and interaction with biological targets.
  • Unique Properties: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity in biological systems.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties

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